6-Chloro-5-methyl-3-(methylsulfonyl)-1,2,4-triazine
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Overview
Description
6-Chloro-5-methyl-3-(methylsulfonyl)-1,2,4-triazine is a chemical compound belonging to the class of triazines. Triazines are nitrogen-containing heterocyclic compounds that have found applications in various fields such as agriculture, pharmaceuticals, and materials science. This particular compound features a chlorine atom, a methyl group, and a methylsulfonyl group attached to the triazine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-3-(methylsulfonyl)-1,2,4-triazine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as methylamine, chloroacetic acid, and sulfur trioxide.
Formation of Intermediate: The reaction of methylamine with chloroacetic acid forms an intermediate chloroacetamide.
Sulfonylation: The intermediate is then treated with sulfur trioxide to introduce the methylsulfonyl group, resulting in the formation of the desired triazine compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-methyl-3-(methylsulfonyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The chlorine atom can be oxidized to form a chloro derivative.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Chloro derivatives of the triazine ring.
Reduction Products: Chlorine-free triazine derivatives.
Substitution Products: Triazines with different functional groups replacing the methylsulfonyl group.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals. Industry: It is utilized in the production of agrochemicals and materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 6-Chloro-5-methyl-3-(methylsulfonyl)-1,2,4-triazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
5-Chloro-6-methyl-3-(methylsulfonyl)-1,2,4-triazine: Similar structure but different position of chlorine and methyl groups.
6-Chloro-5-methyl-3-(phenylsulfonyl)-1,2,4-triazine: Similar triazine core but different sulfonyl group.
Uniqueness: 6-Chloro-5-methyl-3-(methylsulfonyl)-1,2,4-triazine is unique due to its specific arrangement of substituents, which influences its reactivity and potential applications. Its distinct chemical properties make it suitable for specialized uses in various fields.
Properties
Molecular Formula |
C5H6ClN3O2S |
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Molecular Weight |
207.64 g/mol |
IUPAC Name |
6-chloro-5-methyl-3-methylsulfonyl-1,2,4-triazine |
InChI |
InChI=1S/C5H6ClN3O2S/c1-3-4(6)8-9-5(7-3)12(2,10)11/h1-2H3 |
InChI Key |
PILVOHQOFYWBFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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